N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a pyridine moiety attached via an ethyl linker to the indole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. For example, 2-(pyridin-4-yl)ethylamine can be reacted with an appropriate electrophile to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)indole-3-carboxamide
- N-(pyridin-3-yl)indole-2-carboxamide
- N-(pyridin-4-yl)indole-5-carboxamide
Uniqueness
N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide is unique due to the specific positioning of the pyridine moiety and the ethyl linker, which can influence its binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-9-5-12-3-7-17-8-4-12)14-2-1-13-6-10-18-15(13)11-14/h1-4,6-8,10-11,18H,5,9H2,(H,19,20) |
InChI Key |
LDDFHSCWZZKZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.